N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide
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Overview
Description
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide: is a chemical compound with the molecular formula C10H21N3OS It is a piperazine derivative, characterized by the presence of a piperazine ring substituted with dimethyl, methylsulfanyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules .
- Employed in the development of new materials and catalysts .
Biology:
- Investigated for its potential as a pharmaceutical intermediate .
- Studied for its biological activity and potential therapeutic applications .
Medicine:
- Explored for its potential use in drug development .
- Evaluated for its pharmacological properties and efficacy in treating various conditions .
Industry:
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N’-dimethylpiperazine: A similar compound with two methyl groups on the piperazine ring.
N-methylpiperazine: A compound with a single methyl group on the piperazine ring.
N-ethylpiperazine: A compound with an ethyl group on the piperazine ring.
Uniqueness: N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide is unique due to the presence of the methylsulfanyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N,4-Dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions with prostaglandin receptors and its implications in various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H18N2OS
- Molecular Weight : 226.34 g/mol
This compound features a piperazine ring, which is a common scaffold in medicinal chemistry, often associated with various biological activities.
Research indicates that this compound acts as an antagonist of the prostaglandin F2 receptor (FP). This action is crucial for modulating uterine contractions and has potential applications in obstetrics, particularly in the management of preterm labor and dysmenorrhea. The compound's ability to block FP receptors prevents the physiological effects induced by prostaglandins, which are known to promote uterine contractions during labor .
1. Antagonistic Effects on Prostaglandin Receptors
The primary biological activity of this compound is its antagonistic effect on FP receptors. This mechanism has been explored in several studies:
- Study Findings : In vitro assays demonstrated that this compound effectively inhibits FP receptor activation, leading to reduced uterine contractility. This effect was quantified using IC50 values that indicate the concentration required to inhibit 50% of the receptor activity .
2. Potential Applications in Obstetrics
Given its mechanism of action, this compound may be beneficial in clinical settings for:
- Preterm Labor Management : By inhibiting uterine contractions, it could serve as a therapeutic agent to delay labor.
- Dysmenorrhea Treatment : Its pain-relieving properties could alleviate menstrual cramps by reducing uterine activity.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMOLLHLXLROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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